molecular formula C15H16N2O2S B2628006 (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide CAS No. 1223875-50-0

(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

Cat. No. B2628006
M. Wt: 288.37
InChI Key: MSNRWUJRIAMSRA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at how it reacts with other compounds, what products are formed, and under what conditions the reactions occur .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and stability. It could also include spectroscopic properties like UV/Vis, IR, and NMR spectra .

Scientific Research Applications

Novel Endothelin Receptor Antagonists

A study by Harada et al. (2001) introduced a series of 2-phenylethenesulfonamide derivatives, presenting a new class of ET(A)-selective endothelin (ET) receptor antagonists. These compounds demonstrated significant ET(A) binding affinity and selectivity, with notable oral activity in models. The structural modifications highlighted the importance of the alkoxy region and the 2-phenylethenesulfonamide group in their activity profile, leading to the identification of compounds with improved pharmacological properties (Harada et al., 2001).

Schiff Bases with Antimicrobial Activity

Elangovan et al. (2021) synthesized a novel compound through the condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized by various spectroscopic techniques. The study evaluated its antimicrobial activity and involved molecular docking studies to understand its interaction with proteins, demonstrating the compound's potential as an antimicrobial agent (Elangovan et al., 2021).

Nonlinear Optical Materials

Research by Ogawa et al. (2008) focused on the preparation and properties of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, known for their second-order nonlinear optical (NLO) properties. This study explored the effect of anion exchange on NLO properties and crystal growth, contributing to the development of new compounds with desirable optical and crystallographic characteristics (Ogawa et al., 2008).

Corrosion Inhibition Studies

Ji et al. (2016) synthesized a Schiff base derivative with multiple pyridine and benzene rings, examining its corrosion inhibition properties on mild steel in acidic conditions. The study combined weight loss experiments, electrochemical methods, and quantum chemical calculations, revealing the compound's mixed-type inhibition behavior and its adsorption characteristics on metal surfaces (Ji et al., 2016).

Electro-Optic Materials Development

Facchetti et al. (2003) reported on the synthesis of pyrrole-based donor-acceptor chromophores for electro-optic applications. The study detailed the creation of NLO-active chromophore monolayers and self-assembled superlattices, showing promising results for the development of highly transparent and efficient nonlinear optical/electro-optic materials (Facchetti et al., 2003).

Safety And Hazards

This would involve looking at the toxicity of the compound, any safety precautions that need to be taken when handling it, and how to dispose of it safely .

properties

IUPAC Name

(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-17(13-15-7-10-16-11-8-15)20(18,19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNRWUJRIAMSRA-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=NC=C1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-phenyl-N-[(pyridin-4-yl)methyl]ethene-1-sulfonamide

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